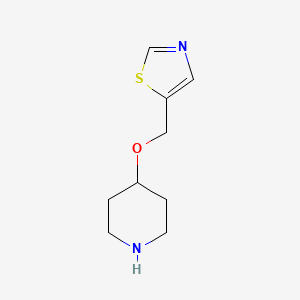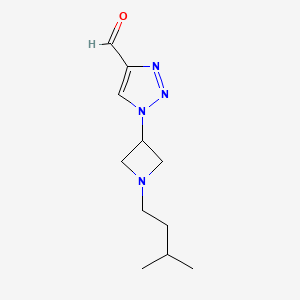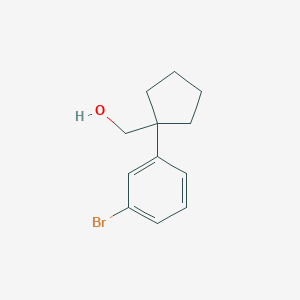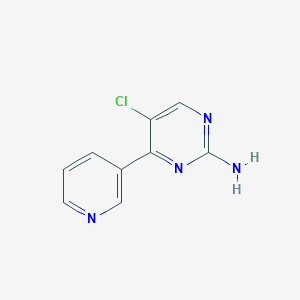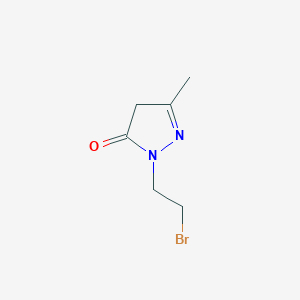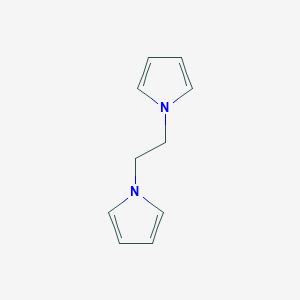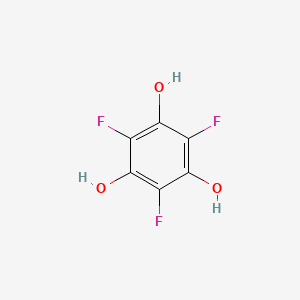![molecular formula C14H9NO2 B13346174 10-Hydroxybenzo[h]quinoline-9-carbaldehyde](/img/structure/B13346174.png)
10-Hydroxybenzo[h]quinoline-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxybenzo[h]quinoline-9-carbaldehyde is an organic compound with the molecular formula C14H9NO2 It is a derivative of benzo[h]quinoline, featuring a hydroxy group at the 10th position and an aldehyde group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxybenzo[h]quinoline-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benzo[h]quinoline.
Hydroxylation: Introduction of a hydroxy group at the 10th position using reagents such as hydrogen peroxide in the presence of a catalyst.
Formylation: Introduction of an aldehyde group at the 9th position using formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxybenzo[h]quinoline-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 10-Hydroxybenzo[h]quinoline-9-carboxylic acid.
Reduction: 10-Hydroxybenzo[h]quinoline-9-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
10-Hydroxybenzo[h]quinoline-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 10-Hydroxybenzo[h]quinoline-9-carbaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
10-Hydroxybenzo[h]quinoline: Lacks the aldehyde group at the 9th position.
9-Formylbenzo[h]quinoline: Lacks the hydroxy group at the 10th position.
Benzo[h]quinoline-9,10-dicarboxaldehyde: Contains two aldehyde groups at the 9th and 10th positions.
Uniqueness
10-Hydroxybenzo[h]quinoline-9-carbaldehyde is unique due to the presence of both hydroxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H9NO2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
10-oxo-1H-benzo[h]quinoline-9-carbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-8-11-6-4-9-3-5-10-2-1-7-15-13(10)12(9)14(11)17/h1-8,15H |
InChI Key |
ZCZXTWCGPWJHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C(=CC=C(C3=O)C=O)C=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


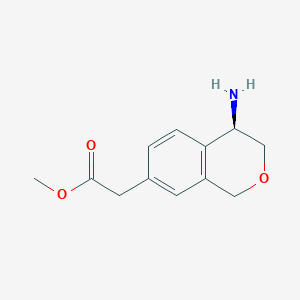
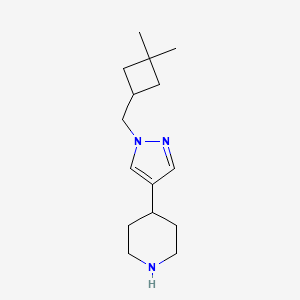
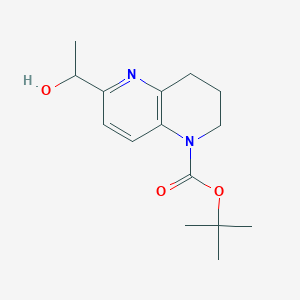
![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)

